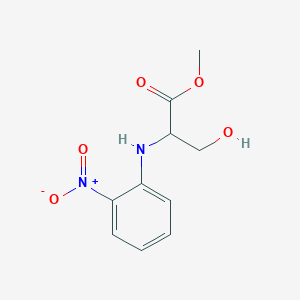

N-(2-Nitrophenyl)-DL-serine methyl ester

Description

N-(2-Nitrophenyl)-DL-serine methyl ester is a serine-derived compound featuring a 2-nitrophenyl group attached to the amino moiety of DL-serine methyl ester. Serine esters are critical intermediates in peptide synthesis and pharmaceutical research, where functional groups like nitro, benzyl, or trityl are introduced to modulate reactivity, stability, or solubility . The nitro group in particular may serve as a precursor for further chemical transformations, such as reduction to an amine or participation in electrophilic substitution reactions.

Properties

Molecular Formula |

C10H12N2O5 |

|---|---|

Molecular Weight |

240.21 g/mol |

IUPAC Name |

methyl 3-hydroxy-2-(2-nitroanilino)propanoate |

InChI |

InChI=1S/C10H12N2O5/c1-17-10(14)8(6-13)11-7-4-2-3-5-9(7)12(15)16/h2-5,8,11,13H,6H2,1H3 |

InChI Key |

RHCFKJIWZXFVGK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CO)NC1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between N-(2-Nitrophenyl)-DL-serine methyl ester and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| This compound* | C₁₀H₁₁N₂O₅ | 257.21 | 2-Nitrophenyl, methyl ester |

| N-Benzyl-DL-serine methyl ester | C₁₁H₁₅NO₃ | 209.24 | Benzyl, methyl ester |

| N-Trityl-DL-serine methyl ester | C₂₃H₂₃NO₃ | 361.44 | Triphenylmethyl, methyl ester |

| O-Methyl-DL-serine, N-dimethylaminomethylene-, methyl ester | C₈H₁₆N₂O₃ | 188.22 | Dimethylaminomethylene, methyl ester |

*Hypothetical molecular formula and weight calculated based on analogous structures.

Key Observations:

- This group also introduces stability concerns under thermal stress, as nitro compounds may decompose into hazardous byproducts like CO and NOₓ .

- Benzyl Group : The benzyl substituent (C₆H₅CH₂-) is electron-donating, enhancing stability and solubility in organic solvents. It is commonly used as a protecting group in peptide synthesis .

- Trityl Group : The bulky trityl group (C₆H₅)₃C- provides steric protection, preventing unwanted side reactions during peptide chain assembly .

Physical and Chemical Properties

| Compound | Boiling Point (°C) | Solubility | pKa (Predicted) |

|---|---|---|---|

| This compound* | 351–383 | Moderate in organic solvents | ~2.5 (nitro group) |

| N-Benzyl-DL-serine methyl ester | 351.1±32.0 | Soluble in methanol, DCM | 13.94±0.10 |

| N-Trityl-DL-serine methyl ester | 146 (melting point) | Low water solubility; soluble in THF, DMF | N/A |

*Predicted based on nitroaromatic analogs.

Research Findings and Implications

- Reactivity : The nitro group in this compound may facilitate unique reactivity, such as participation in Huisgen cycloadditions or serving as a directing group in catalysis. However, its instability under reducing conditions necessitates controlled reaction environments .

- Pharmaceutical Relevance: Benzyl and trityl derivatives are well-established in drug development, whereas nitro-substituted serine esters remain underexplored.

- Safety : Nitro compounds require stringent safety protocols, including ventilation and avoidance of open flames, due to decomposition risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.